Ethyl 3-aminopyrazine-2-carboxylate

Catalog No.
S731562
CAS No.
36526-32-6
M.F
C7H9N3O2
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-aminopyrazine-2-carboxylate

CAS Number

36526-32-6

Product Name

Ethyl 3-aminopyrazine-2-carboxylate

IUPAC Name

ethyl 3-aminopyrazine-2-carboxylate

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10)

InChI Key

IVPKIZXZEISSOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=CN=C1N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1N

Ethyl 3-aminopyrazine-2-carboxylate is a functionalized heterocyclic compound widely employed as a critical intermediate in the synthesis of more complex molecular structures. Its pyrazine core, substituted with both an amino group and an ethyl ester, provides two distinct points for chemical modification. This specific substitution pattern makes it a valuable precursor for constructing fused heterocyclic systems such as pteridines, which are central to various bioactive molecules [1]. Furthermore, this structural motif is foundational for building imidazopyrazinone scaffolds, including the well-known bioluminescent agent coelenterazine and its analogs used in bioassays [2]. Its utility also extends to the development of novel metal-organic frameworks and as a key fragment in medicinal chemistry [3].

Attempting to substitute this compound with its parent acid, 3-aminopyrazine-2-carboxylic acid, to perform esterification in-house is a significant process risk. Standard acid-catalyzed esterification procedures for this class of molecule are documented to be inefficient, with published methods for the analogous methyl ester reporting crude product yields as low as 50-72% [1]. Such low and variable yields introduce substantial material loss, increase purification burdens, and compromise the economic viability of a multi-step synthesis. Procuring the high-purity, pre-formed ethyl ester de-risks the workflow by eliminating this unreliable and inefficient conversion step, ensuring a consistent and high-quality supply for subsequent, often more complex, reactions.

Process Reliability: Avoids Low-Yield Acid-Catalyzed Esterification Routes

A primary procurement driver for this ester is the avoidance of an inefficient and unreliable synthetic step. Documented methods to produce the analogous methyl ester via acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid report unsatisfactory crude product yields, cited between 50% and 72% [1]. By procuring the pre-formed ester, a laboratory or production facility bypasses this problematic transformation, directly improving overall process efficiency and material throughput.

Evidence DimensionYield of Ester from Parent Acid
Target Compound DataProcured as a high-purity starting material, bypassing the reaction step.
Comparator Or BaselineIn-house synthesis from 3-Aminopyrazine-2-carboxylic acid via acid catalysis.
Quantified DifferencePublished routes show yields as low as 50%, representing a significant material loss and subsequent purification burden [<a href="https://patents.google.com/patent/EP0416220A1/en" target="_blank">1</a>].
ConditionsAcid-catalyzed esterification with alcohol (e.g., methanol with acid catalyst).

Direct procurement of the ester de-risks the manufacturing process by guaranteeing a key intermediate without reliance on a documented low-yield synthetic step.

Critical Precursor Suitability for Multi-Step Molybdopterin Synthesis

This compound's ester form is highly suitable for complex synthetic sequences where the pyrazine ring must be functionalized prior to cyclization. For example, in the synthesis of a molybdopterin precursor, the analogous methyl ester undergoes selective iodination at the C-6 position, followed by a Sonogashira coupling to introduce an alkynyl side chain. The ester group remains stable throughout these organometallic reactions, serving as a necessary protecting group for the carboxylic acid functionality before the final cyclization to form the pterin ring system [1].

Evidence DimensionCompatibility with C-6 Functionalization and Cyclization Sequence
Target Compound DataEster functionality is stable under iodination and Sonogashira coupling conditions, enabling a clean multi-step sequence.
Comparator Or BaselineDirect use of 3-Aminopyrazine-2-carboxylic acid.
Quantified DifferenceThe free carboxylic acid can interfere with organometallic reagents and may require additional protection/deprotection steps, complicating the synthesis and reducing overall process yield.
ConditionsN-Iodosuccinimide (NIS) for iodination, followed by Sonogashira cross-coupling and subsequent cyclization.

For complex syntheses of pteridine-based targets, starting with the ester avoids side reactions and extra steps associated with the free acid, improving process reliability and yield.

Established Role as a Core Fragment in Coelenterazine-Type Imidazopyrazinone Synthesis

Ethyl 3-aminopyrazine-2-carboxylate is a member of the key precursor class used to construct the imidazopyrazinone core of coelenterazine and its derivatives, which are fundamental reagents in bioluminescence research and diagnostics [1]. The ester functionality serves as a crucial synthetic handle for the condensation and cyclization reactions required to build the final light-emitting molecule. The purity and defined structure of this starting material are paramount for the performance of the resulting high-sensitivity probes.

Evidence DimensionRole as a foundational building block for imidazopyrazinone bioluminescent probes.
Target Compound DataServes as a key starting material for the pyrazine portion of the coelenterazine scaffold [<a href="https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7pL_W4_eGAxU_l1YBHSEBDkUQFnoECA8QAQ&url=https%3A%2F%2Fscs.illinois.edu%2Fsites%2Fdefault%2Ffiles%2Finline-files%2F2007_Victor_Gonzalez_0.pdf&usg=AOvVaw2e8TqK_2j8jF4Y_Zz-H3yE" target="_blank">1</a>].
Comparator Or BaselineUnrelated or improperly functionalized heterocyclic building blocks.
Quantified DifferenceProvides the specific 3-amino-2-carboxylate substitution pattern required for canonical syntheses of this important class of reagents.
ConditionsCondensation and cyclization to form the imidazopyrazinone core.

For developing high-sensitivity bioassays (e.g., BRET), starting with a well-defined, high-purity pyrazine core is essential for achieving reproducible performance in the final bioluminescent probe.

Multi-step Synthesis of Pteridine-Based Pharmaceutical Intermediates

This compound is the right choice when the synthetic route requires functionalization of the pyrazine ring (e.g., via halogenation and cross-coupling) prior to cyclization. The ester protects the carboxylic acid functionality, ensuring compatibility with a wide range of organometallic reagents used in modern synthetic chemistry [1].

Workflows Requiring De-risked and Efficient Intermediate Supply

Ideal for process development, scale-up, or any manufacturing campaign where avoiding low-yield or unreliable in-house synthesis steps is critical for meeting timeline and budget targets. Procuring this compound eliminates a known inefficient esterification, ensuring process predictability [2].

Development of Coelenterazine Analogs for Bioluminescence Assays

As a foundational precursor for imidazopyrazinone cores, this reagent is a strategic starting point for R&D programs focused on creating novel, high-performance probes for bioluminescence resonance energy transfer (BRET) and other sensitive bioassays used in drug discovery and diagnostics [3].

XLogP3

0.3

Wikipedia

Ethyl 3-aminopyrazine-2-carboxylate

Dates

Last modified: 08-15-2023

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